

# A Comparative Analysis of CTX-009 in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CXF-009   |           |
| Cat. No.:            | B12377396 | Get Quote |

An objective guide for researchers, scientists, and drug development professionals on the clinical performance and reproducibility of CTX-009, a novel bispecific antibody.

This guide provides a comprehensive overview of the investigational drug CTX-009, including its mechanism of action, available clinical trial data, and a comparison with alternative therapeutic approaches. The information is intended to provide a resource for evaluating the reproducibility and potential of this novel cancer therapy.

#### **Introduction to CTX-009**

CTX-009 is a novel bispecific antibody designed to simultaneously target two key proteins involved in tumor angiogenesis: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor-A (VEGF-A).[1] By inhibiting both of these pathways, CTX-009 aims to disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and proliferation.[2] The drug was discovered by ABL Bio, a South Korean company, and is currently being developed by Compass Therapeutics.[3]

Clinical development of CTX-009 has progressed through Phase 1 safety studies and is currently in Phase 2 and Phase 2/3 trials for various advanced cancers.[2][3]

# **Mechanism of Action: Dual Angiogenesis Inhibition**

CTX-009's therapeutic strategy is based on the dual blockade of DLL4 and VEGF-A, two critical signaling molecules in tumor angiogenesis.



- VEGF-A Inhibition: VEGF-A is a well-established driver of angiogenesis. It stimulates the growth of endothelial cells, the primary component of blood vessels.
- DLL4 Inhibition: DLL4 is a key regulator of Notch signaling, which plays a complex role in blood vessel development. Inhibition of DLL4 can lead to the formation of a dense, non-functional vascular network within the tumor, further restricting blood flow.

The synergistic inhibition of both pathways is hypothesized to result in a more potent antiangiogenic effect than targeting either pathway alone.



Click to download full resolution via product page

Diagram 1: CTX-009 Mechanism of Action

### **Clinical Trials Overview**

CTX-009 is being evaluated in several clinical trials, primarily in combination with chemotherapy, for patients with advanced cancers who have progressed on prior therapies.



### **COMPANION-002 (NCT05506943)**

This is a Phase 2/3 randomized, open-label study evaluating the efficacy and safety of CTX-009 in combination with paclitaxel versus paclitaxel alone in patients with unresectable, advanced, metastatic, or recurrent biliary tract cancers.[4] The primary endpoint of the Phase 2 portion of the study is the Overall Response Rate (ORR).[1] In a prior Phase 2 study, the combination of CTX-009 and paclitaxel demonstrated a 37.5% ORR in patients with advanced biliary tract cancer who had received one or two prior therapies.[1]

## COMPANION-003 (NCT05513742)

This is a study of CTX-009 in adult patients with metastatic colorectal cancer.[5] To be eligible, patients must have histologically or cytologically confirmed metastatic or recurrent colorectal cancer, have had their primary tumor resected more than three months prior, and have experienced disease progression after two or three prior lines of systemic therapy.[5]

# Experimental Protocols COMPANION-002 Study Design

The following diagram illustrates the experimental workflow for the COMPANION-002 clinical trial.





Click to download full resolution via product page

Diagram 2: COMPANION-002 Experimental Workflow



# **Quantitative Data Summary**

The following tables summarize the available quantitative data from clinical studies of CTX-009. Data for alternative treatments is provided for comparison.

Table 1: Efficacy of CTX-009 in Advanced Biliary Tract Cancer (COMPANION-002, Phase 2 Data)

| Treatment Arm                                    | Overall Response Rate (ORR) |
|--------------------------------------------------|-----------------------------|
| CTX-009 + Paclitaxel                             | 37.5%[1]                    |
| Comparator: Standard Second-Line<br>Chemotherapy |                             |
| FOLFOX                                           | ~5-15%                      |
| FOLFIRI                                          | ~5%                         |

Note: Comparator data is based on historical controls and may not be from a head-to-head trial.

Table 2: Common Adverse Events Associated with CTX-009

| Adverse Event                     | Grade | Frequency      |
|-----------------------------------|-------|----------------|
| Hypertension                      | 1-2   | Most Common[2] |
| Chemotherapy-related side effects | 1-3   | As expected[2] |

## **Reproducibility and Future Directions**

The data presented for CTX-009 is from ongoing clinical trials sponsored by Compass Therapeutics. As such, the results have not yet been independently reproduced in a peer-reviewed setting. The Phase 2/3 design of the COMPANION-002 study, with a randomized control arm, will provide more robust data on the efficacy and safety of CTX-009 in combination with paclitaxel for advanced biliary tract cancer. The results of this trial will be crucial for



confirming the initial promising findings and establishing the reproducibility of the observed treatment effects.

The COMPANION-003 study in metastatic colorectal cancer will provide further insights into the broader applicability of CTX-009 in other gastrointestinal malignancies. Researchers and clinicians should monitor for publications from these ongoing trials to obtain more detailed and mature data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of CTX-009 in Advanced Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377396#cxf-009-results-reproducibility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com